s-Diphenylcarbazone

説明

Structure

2D Structure

特性

IUPAC Name |

1-anilino-3-phenyliminourea;1,3-dianilinourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJPBIRJSVMEKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-15-4 |

Source

|

| Record name | NSC5063 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of s-Diphenylcarbazone from Diphenylcarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of s-diphenylcarbazone from its precursor, s-diphenylcarbazide. The primary method detailed is the oxidation of s-diphenylcarbazide, a widely employed reaction in analytical chemistry and related fields. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and essential visualizations to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is a valuable organic reagent, notably utilized as a sensitive indicator for the quantification of heavy metals such as chromium and mercury.[1][2] Its synthesis from s-diphenylcarbazide is a fundamental transformation involving the oxidation of the hydrazide group to a carbazone.[1][3] This conversion is critical for its chromogenic properties, as the resulting this compound forms intensely colored complexes with various metal ions.[1] Understanding the nuances of this synthesis is crucial for producing a high-purity reagent essential for accurate analytical measurements and other research applications.

Reaction Pathway and Mechanism

The synthesis of this compound from s-diphenylcarbazide is an oxidation reaction. The reaction proceeds by the oxidation of the N-H group adjacent to the carbonyl function in the diphenylcarbazide molecule. While various oxidizing agents can be employed, a common and effective method utilizes hydrogen peroxide in an alkaline alcoholic solution.[4] The basic conditions facilitate the deprotonation of the hydrazide, making it more susceptible to oxidation.

The overall transformation can be represented as follows:

Caption: Oxidation of s-diphenylcarbazide to this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from s-diphenylcarbazide using hydrogen peroxide as the oxidizing agent in an alcoholic potassium hydroxide (B78521) solution.

3.1. Materials and Reagents

-

s-Diphenylcarbazide (crude)

-

Ethanol (95%)

-

Potassium hydroxide (KOH)

-

Hydrogen peroxide (H₂O₂, 3%)

-

Sulfuric acid (H₂SO₄), 1 N (for neutralization)

-

Deionized water

-

Filter paper

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, Büchner funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH indicator paper (e.g., Congo red paper)

3.2. Synthesis Procedure

-

Dissolution of Diphenylcarbazide: In a suitable Erlenmeyer flask, dissolve a known quantity of crude s-diphenylcarbazide in 95% ethanol. The exact volume of ethanol will depend on the amount of starting material; aim for a concentrated solution.

-

Alkalinization: To the ethanolic solution of diphenylcarbazide, add a solution of potassium hydroxide in ethanol. This will create the necessary alkaline environment for the oxidation reaction.

-

Oxidation: While stirring the alkaline solution, slowly add 3% hydrogen peroxide. The addition should be dropwise to control the reaction rate and temperature. The solution will typically change color, indicating the formation of this compound.

-

Neutralization: After the addition of hydrogen peroxide is complete, continue stirring for a period to ensure the reaction goes to completion. Subsequently, cool the reaction mixture in an ice bath. Carefully neutralize the mixture by adding 1 N sulfuric acid dropwise until the solution is just acidic to Congo red paper.[5]

-

Precipitation and Filtration: The neutralization will cause the this compound to precipitate out of the solution. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any inorganic salts.[5]

3.3. Purification by Recrystallization

-

Solvent Selection: A common and effective solvent system for the recrystallization of this compound is an ethanol-water mixture.[6]

-

Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

-

Inducing Crystallization: To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists. If too much water is added, a few drops of hot ethanol can be added to redissolve the precipitate.

-

Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of purified crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture. Dry the crystals thoroughly, for instance, by pressing them between filter papers or in a desiccator.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference(s) |

| Synthesis | ||

| Typical Yield | Not explicitly stated in searched results. | |

| Physical Properties | ||

| Molecular Formula | C₁₃H₁₂N₄O | [7] |

| Molecular Weight | 240.26 g/mol | |

| Melting Point | 157 °C | |

| Appearance | Yellow to red odorless solid | |

| Solubility | Poor in water; soluble in ethanol, chloroform, benzene | |

| Spectroscopic Data | ||

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.28 (s, 1H), 7.53 (m, 2H), 7.14 (m, 3H), 6.73 (m, 2H), 6.70 (m, 2H) | [7] |

| ¹³C NMR | Data not available in searched results. | |

| FTIR (KBr disc) | Key peaks expected for C=O, N-H, C-N, and aromatic C-H stretches. | |

| UV-Vis (in Ethanol) | λmax typically observed in the visible region due to the conjugated system. | [2] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 240 | [7] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from s-diphenylcarbazide via oxidation with hydrogen peroxide in an alkaline medium is a reliable and accessible method for producing this important analytical reagent. Adherence to the detailed experimental protocol, including the crucial purification step of recrystallization, is essential for obtaining a high-purity product suitable for sensitive applications in research and development. The provided quantitative data and workflow diagrams serve as a valuable resource for scientists undertaking this synthesis. Further optimization of reaction conditions could potentially lead to improved yields.

References

- 1. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 2. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1,5-Diphenylcarbazide | 140-22-7 | >98% [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. DIPHENYLCARBAZONE(538-62-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of s-Diphenylcarbazone Complex Formation with Metal Ions

Introduction

s-Diphenylcarbazone (DPC) is an organic compound recognized for its capacity to form intensely colored complexes with a variety of metal ions.[1][2] This property has established DPC as a valuable reagent in analytical chemistry, particularly for the spectrophotometric determination of metals like mercury, chromium, copper, and zinc.[1][3][4] Structurally, it belongs to the carbazone group of compounds and is synthesized through the oxidation of diphenylcarbazide.[1][4] The interaction between this compound and metal ions is not a simple association but a nuanced process involving tautomerism, chelation, and specific reaction conditions. This guide provides a detailed exploration of the core mechanisms governing this complex formation, tailored for researchers, scientists, and professionals in drug development who may leverage such interactions.

Core Mechanism of Complex Formation

The formation of a stable complex between this compound and a metal ion is primarily driven by a process involving keto-enol tautomerism followed by chelation.

Keto-Enol Tautomerism

In solution, this compound exists in equilibrium between two tautomeric forms: a keto form and an enol form.[5][6] The keto form contains a carbonyl group (C=O), while the enol form features a hydroxyl group (-OH) adjacent to a carbon-carbon double bond.[7] The presence of a metal ion can significantly influence this equilibrium, often stabilizing the enolate form which is crucial for complexation.[6]

Caption: Keto-enol tautomeric equilibrium of this compound.

Deprotonation and Chelation

The complexation process is initiated when the enol form of DPC undergoes deprotonation, losing a proton from its hydroxyl group. This creates an enolate anion. This anion then acts as a bidentate ligand, meaning it binds to a single metal ion through two separate donor atoms. In the case of DPC, these donor atoms are the enolic oxygen and one of the nitrogen atoms from the azo group (-N=N-).[8] This dual binding forms a stable, five-membered chelate ring, which is thermodynamically favorable and accounts for the high stability of the resulting metal complex.

The stoichiometry of these complexes is frequently found to be 1:2 (metal:ligand) for divalent metal ions (M²⁺), such as Co(II), Ni(II), and Zn(II).[3] This results in an octahedral or square planar geometry where the central metal ion is coordinated to two DPC molecules.[8]

Caption: Generalized chelation process forming a 1:2 metal-DPC complex.

Quantitative Data on Metal-DPC Complexes

The stability and spectral characteristics of metal-DPC complexes are critical for their application in analytical chemistry.

Table 1: Stability Constants of Divalent Metal-DPC Complexes

Stability constants (log K) indicate the strength of the interaction between the metal ion and the ligand. Higher values denote a more stable complex. The data below were determined in a 50% (v/v) aqueous dioxane medium.[8]

| Metal Ion | Ligand (Diphenylcarbazone Derivative) | log K₁ | log K₂ | Overall Stability (log β₂) |

| Cu(II) | Diphenylcarbazone | 10.03 | 7.22 | 17.25 |

| Ni(II) | Diphenylcarbazone | 7.00 | - | - |

| Zn(II) | Diphenylcarbazone | 5.82 | 5.18 | 11.00 |

| Mg(II) | Diphenylcarbazone | 3.34 | 2.96 | 6.30 |

| Cu(II) | Di(p-tolyl)carbazone | 10.19 | - | - |

| Ni(II) | Di(p-tolyl)carbazone | 7.00 | - | - |

| Zn(II) | Di(p-tolyl)carbazone | 5.76 | 5.48 | 11.24 |

Data sourced from Jayadevappa et al. (1983).[8] The order of stability, Cu(II) > Ni(II) > Zn(II) > Mg(II), aligns with the Irving-Williams series for divalent metal ions.[8]

Table 2: Spectral Properties of Metal-DPC Complexes

The formation of these complexes results in a significant color change, which can be quantified by UV-Vis spectroscopy. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters.

| Metal Ion | Medium | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Co(II) | 50% Aqueous Acetone | 520-525 | 70,000 - 77,500 |

| Ni(II) | 50% Aqueous Acetone | 520-525 | 70,000 - 77,500 |

| Zn(II) | 50% Aqueous Acetone | 520-525 | 70,000 - 77,500 |

| Co(II) | Ethanol/Water | 460-540 | Not specified |

| Zn(II) | Ethanol/Water | 238 | Not specified |

Data compiled from studies by Peeters et al. and Al-Hamdani et al.[3][9] The high molar absorptivity values underscore the sensitivity of DPC as a colorimetric reagent.[3]

Experimental Protocols

The synthesis and characterization of metal-DPC complexes follow established procedures in coordination chemistry.

General Synthesis of a Metal-DPC Complex

This protocol provides a generalized method for synthesizing a 1:2 metal-DPC complex, adapted from literature procedures.[9][10]

-

Ligand Preparation : Dissolve a calculated amount of this compound (2 molar equivalents) in a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Metal Salt Solution : In a separate flask, dissolve the metal salt (e.g., nitrate (B79036) or sulfate (B86663) salt) (1 molar equivalent) in the same solvent.

-

Reaction : Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

pH Adjustment : Add a few drops of a dilute base (e.g., NH₄OH) to facilitate the deprotonation of the ligand.[9]

-

Reflux : Heat the resulting mixture under reflux for a period of 2-6 hours.[9][10] This provides the necessary energy to drive the complexation reaction to completion.

-

Isolation : Cool the reaction mixture to room temperature. The solid complex product will often precipitate out.

-

Purification : Isolate the solid product by filtration. Wash it successively with the solvent and diethyl ether to remove any unreacted starting materials.

-

Drying : Dry the purified complex in a desiccator over an anhydrous drying agent like CaCl₂.[10]

Characterization Techniques

-

UV-Vis Spectroscopy : This technique is used to confirm complex formation by observing a shift in the maximum absorbance (λmax) compared to the free ligand. The appearance of new absorption bands in the visible region (typically 450-550 nm) is indicative of the d-d electronic transitions within the metal center or charge-transfer bands, confirming coordination.[9][11]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify which functional groups of the ligand are involved in bonding with the metal ion. A shift in the vibrational frequency of the C=O group and the appearance of new bands corresponding to M-N and M-O bonds provide direct evidence of chelation.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 2. CAS 538-62-5: Diphenylcarbazone | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. VO2+ complexation by bioligands showing keto-enol tautomerism: a potentiometric, spectroscopic, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. zenodo.org [zenodo.org]

- 9. seejph.com [seejph.com]

- 10. Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.bath.ac.uk [people.bath.ac.uk]

s-Diphenylcarbazone CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on s-Diphenylcarbazone, a chemical reagent widely utilized in analytical chemistry. This document outlines its chemical identity, detailed safety data, and practical experimental applications, serving as an essential resource for laboratory professionals.

Chemical Identification

This compound, also known as 1,5-Diphenylcarbazone, is an organic compound used primarily as a colorimetric indicator.[1][2] Commercial preparations of this compound are often a mixture with its precursor, 1,5-Diphenylcarbazide.[2][3][4]

| Identifier | Value |

| Chemical Name | 1,5-Diphenylcarbazone |

| Synonyms | This compound, sym-Diphenylcarbazone, Diphenylcarbazone |

| CAS Number | 538-62-5[1][5][6] |

| Molecular Formula | C₁₃H₁₂N₄O[1][2][7] |

| Molecular Weight | 240.26 g/mol [2][7] |

| Structure | Phenylazoformic acid 2-phenylhydrazide |

Physical and Chemical Properties

This compound is typically an orange, crystalline powder that is odorless.[7][8] It is soluble in organic solvents like ethanol, acetone (B3395972), and chloroform, but poorly soluble in water.[1][2]

| Property | Value | Source(s) |

| Appearance | Orange to yellow-orange crystalline powder/solid | [1][2][7][8] |

| Odor | Odorless | [2][8] |

| Melting Point | 153-157 °C (decomposes) | [2][7][8] |

| Solubility in water | Insoluble/Poor | [2][7] |

| Solubility in organic solvents | Soluble in ethanol, acetone, benzene, chloroform | [1][2] |

| Vapor Density | 8.28 | [7] |

Safety Data Sheet Summary

This compound is classified as a flammable solid that can cause skin, eye, and respiratory tract irritation.[3][4][7] It may be harmful if swallowed or inhaled.[7]

Hazard Identification and GHS Classification

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[3][4][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2A (H319: Causes serious eye irritation)[3][4][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation)[3][4][9] |

| Flammable Solids | Flammable solid[7] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][7] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[3][7] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[4][7] |

Handling, Storage, and Personal Protective Equipment (PPE)

| Aspect | Recommendation |

| Handling | Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid breathing dust. Keep away from heat, sparks, and flame.[3][4][7] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and away from sources of ignition.[3][4][7] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side-shields, and a respirator if dust is generated.[3][4][8] |

Toxicological Information

Limited quantitative toxicological data is available for this compound. Most safety data sheets state that the toxicological properties have not been fully investigated.[11] No components at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[12]

Experimental Protocols and Applications

This compound is a well-established indicator for the determination of various metal ions and anions. Its primary applications are in mercurimetry for chloride determination and in the spectrophotometric analysis of heavy metals like chromium and mercury.[2][13][14]

Protocol: Determination of Chloride by Mercurimetric Titration

This method is commonly used in water analysis.[2] It relies on the titration of a chloride-containing sample with a standard solution of mercuric nitrate (B79036). This compound is used as the indicator, which forms a colored complex at the endpoint.

Methodology:

-

Sample Preparation: A known volume of the water sample is taken in a flask. The pH is adjusted to approximately 3.0-3.5.

-

Indicator Addition: A small amount of this compound indicator solution (typically a 0.1% solution in ethanol) is added to the sample.

-

Titration: The sample is titrated with a standardized solution of mercuric nitrate (Hg(NO₃)₂).

-

Endpoint Determination: The endpoint is reached when the solution turns from a yellow-orange to a distinct violet or purple color, indicating the formation of a mercury-diphenylcarbazone complex.[2]

-

Calculation: The concentration of chloride is calculated based on the volume of mercuric nitrate solution used.

Protocol: Spectrophotometric Determination of Chromium(VI)

This compound reacts with hexavalent chromium (Cr(VI)) in an acidic solution to produce a stable, intensely colored red-violet complex.[2] The intensity of this color, which is proportional to the concentration of Cr(VI), is measured using a spectrophotometer. This method is highly sensitive.[14]

Methodology:

-

Sample Preparation: An aliquot of the sample containing chromium is placed in a volumetric flask. If necessary, total chromium can be determined by first oxidizing any Cr(III) to Cr(VI) using an oxidizing agent like potassium permanganate (B83412) or ammonium (B1175870) persulfate.[14]

-

pH Adjustment: The pH of the solution is adjusted to an optimal range (typically around 2.0) using an acid such as sulfuric acid.

-

Color Development: A freshly prepared solution of this compound in acetone is added to the sample. The solution is mixed and allowed to stand for a specific time for full color development.

-

Spectrophotometric Measurement: The absorbance of the resulting red-violet solution is measured at the wavelength of maximum absorbance (typically around 540 nm) using a spectrophotometer. A reagent blank is used as a reference.

-

Quantification: The concentration of Cr(VI) is determined by comparing the sample's absorbance to a calibration curve prepared from standard chromium solutions.

References

- 1. CAS 538-62-5: Diphenylcarbazone | CymitQuimica [cymitquimica.com]

- 2. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. nwsci.com [nwsci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. gfschemicals.com [gfschemicals.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. labort.in [labort.in]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Diphenylcarbazone | chemical compound | Britannica [britannica.com]

- 14. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of s-Diphenylcarbazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of s-Diphenylcarbazone in various organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing established qualitative solubility information and a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound, also known as 1,5-Diphenylcarbazone, is an organic compound widely used in analytical chemistry as a colorimetric reagent and indicator. Its primary application lies in the detection and quantification of heavy metal ions, most notably mercury and chromium. The formation of intensely colored complexes with these metals allows for their sensitive determination using spectrophotometry. Understanding the solubility of this compound in various organic solvents is crucial for preparing reagent solutions, developing analytical methods, and for its potential application in other areas of chemical research and development.

Solubility of this compound: A Qualitative Overview

This compound is generally characterized as a solid that is poorly soluble in water but shows good solubility in several common organic solvents.[1][2][3][4] The available literature consistently indicates its solubility in alcohols, ketones, and chlorinated hydrocarbons. A summary of its qualitative solubility is presented in the table below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Reference(s) |

| Polar Protic Solvents | Ethanol | Soluble | [1][3][4] |

| Methanol | Slightly Soluble | [5] | |

| Polar Aprotic Solvents | Acetone | Soluble | [3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] | |

| Nonpolar Solvents | Chloroform | Soluble | [1] |

| Benzene | Soluble | [1] | |

| Aqueous Solvents | Water | Insoluble/Poor | [1][3][4][5] |

Note: "Soluble" indicates that the compound dissolves well, while "Slightly Soluble" suggests a lower degree of solubility. "Insoluble/Poor" indicates negligible solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The following protocol outlines the equilibrium solubility (or shake-flask) method, a widely accepted technique for determining the solubility of a solid in a liquid solvent. This can be followed by either gravimetric or UV-Vis spectrophotometric analysis for quantification.

Principle

A saturated solution is prepared by agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dish, oven

-

For UV-Vis Analysis: UV-Vis spectrophotometer, quartz cuvettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a pre-dried evaporating dish.

-

Pipette a known volume of the clear filtrate into the dish and reweigh.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried residue is achieved.

-

Calculate the mass of the dissolved solid and express the solubility in terms of g/100 mL or other desired units.

-

-

UV-Vis Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Measure the absorbance of the standard solutions at λmax and construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Visualizing Key Processes

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the equilibrium solubility method.

References

An In-depth Technical Guide to the Molar Absorptivity and Spectral Properties of s-Diphenylcarbazone

For Researchers, Scientists, and Drug Development Professionals

Introduction to s-Diphenylcarbazone

This compound, also known as 1,5-diphenylcarbazone, is an organic compound that functions as a sensitive indicator and complexing agent for various metal ions.[1] It is an orange, crystalline solid that is soluble in organic solvents such as ethanol, acetone (B3395972), chloroform, and benzene, but poorly soluble in water.[1][2][3] Its primary utility lies in its ability to form intensely colored complexes with metal ions, a property extensively exploited in colorimetric and spectrophotometric analysis.[1][2]

Spectral Properties of this compound and its Metal Complexes

The spectral characteristics of this compound are most prominently observed and utilized when it forms complexes with metal ions. The formation of these complexes results in a significant shift in the absorption spectrum to the visible region, enabling quantitative analysis.

Molar Absorptivity

A definitive value for the molar absorptivity (ε) of free this compound is not available in standard databases such as the NIST WebBook, as concentration information is absent from the available spectra.[4] However, the molar absorptivity of its metal complexes has been reported in specific applications. For instance, the palladium-diphenylcarbazone complex exhibits an apparent molar absorptivity of 4.8 x 10⁴ L mol⁻¹ cm⁻¹ at 620 nm.[5] It is important to note that the molar absorptivity of complexes can be significantly higher than that of the free ligand, which contributes to the high sensitivity of analytical methods using this reagent.[6]

UV-Visible Spectral Data

The following table summarizes the key spectral properties of this compound and its prominent metal complexes.

| Compound/Complex | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Appearance |

| This compound | Ethanol, Acetone | Not Reported | Not Reported | Orange-red solution |

| Hg(II)-Diphenylcarbazone | Weakly acidic | ~560 | Not Reported | Violet/Blue |

| Cr(VI) reaction product | Acidic | ~540 | Not Reported | Violet |

| Pd(II)-Diphenylcarbazone | Aqueous (with CTAB) | 460 | 4.8 x 10⁴ | Not Reported |

| Pd(II)-Diphenylcarbazone | Isobutyl methyl ketone | 620 | 4.8 x 10⁴ | Not Reported |

Note: The reaction with Cr(VI) involves the oxidation of diphenylcarbazide to diphenylcarbazone, which then forms a complex.

Experimental Protocols

The following sections detail the methodologies for the preparation of this compound solutions and its application in the spectrophotometric determination of metal ions.

Preparation of this compound Reagent Solution

A common reagent solution is a 0.5% (w/v) solution of s-diphenylcarbazide in acetone.[7][8][9] For applications involving the determination of hexavalent chromium, this solution is typically used fresh or stored under refrigeration in an amber bottle.[10]

Protocol:

-

Weigh 0.5 g of s-diphenylcarbazide powder.

-

Dissolve the powder in 100 mL of acetone in a volumetric flask.

-

Mix thoroughly until the solid is completely dissolved.

-

Store the solution in a tightly sealed, amber glass bottle in a refrigerator.

Spectrophotometric Determination of Hexavalent Chromium

This protocol is based on the reaction of hexavalent chromium with diphenylcarbazide in an acidic solution. The diphenylcarbazide is oxidized to diphenylcarbazone, which then forms a violet-colored complex with the resulting Cr(III). The intensity of the color is proportional to the chromium concentration.[11]

Materials:

-

Standard hexavalent chromium solution (e.g., from potassium dichromate)

-

0.5% (w/v) diphenylcarbazide in acetone solution

-

Sulfuric acid (0.2 M)

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of hexavalent chromium with known concentrations.

-

To a 2 mL aliquot of each standard solution (and the unknown sample), add 1 mL of 0.2 M sulfuric acid.

-

Add 1 mL of the 0.5% (w/v) diphenylcarbazide solution to each flask.

-

Allow the color to develop for a consistent period (e.g., 5-10 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 540 nm, using a UV-Visible spectrophotometer.[11]

-

Use a reagent blank (containing all reagents except the chromium standard) to zero the spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical interaction central to the application of this compound in analytical chemistry.

Caption: Experimental workflow for the spectrophotometric determination of Cr(VI).

Caption: Chelation reaction of this compound with a metal ion.

References

- 1. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 2. CAS 538-62-5: Diphenylcarbazone | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. journal.iisc.ac.in [journal.iisc.ac.in]

- 6. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ricca Chemical - Diphenylcarbazide, 0.5% (w/v) in Acetone [riccachemical.com]

- 8. researchgate.net [researchgate.net]

- 9. labdepotinc.com [labdepotinc.com]

- 10. calpaclab.com [calpaclab.com]

- 11. jasco-global.com [jasco-global.com]

Unveiling the Coordination Chemistry of s-Diphenylcarbazone: A Metallochromic Indicator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principles of s-Diphenylcarbazone as a Metallochromic Indicator

This compound (DPC) is an organic compound that serves as a highly effective metallochromic indicator, particularly in complexometric titrations. Its utility stems from its ability to form intensely colored complexes with a variety of metal ions. This property allows for the precise determination of the endpoint in titrations, most notably in the mercurimetric determination of chloride ions. The theoretical principles underpinning its function are rooted in its structural chemistry, specifically its tautomeric nature and the coordination chemistry of its resulting metal complexes.

This compound, a crystalline solid ranging from yellow to orange, is sparingly soluble in water but dissolves in organic solvents like ethanol (B145695) and acetone.[1] Structurally, it is the oxidized form of s-diphenylcarbazide and commercial preparations are often a mixture of the two.[2]

The indicator action of this compound is attributed to the formation of a colored complex with excess metal ions at the equivalence point of a titration. For instance, in the titration of chloride ions with a standard solution of mercury(II) nitrate (B79036), the mercuric ions initially react with the chloride ions to form a stable, undissociated mercuric chloride complex. Once all the chloride has been consumed, the first excess of mercuric ions reacts with the this compound indicator to produce a distinct blue-violet complex, signaling the endpoint of the titration.[3][4]

The optimal pH for this titration is crucial and lies in the range of 2.5 to 4.[5] The use of a mixed indicator, often combining this compound with a pH indicator like bromophenol blue, helps to visually ascertain the correct pH range for the titration.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of this compound as a metallochromic indicator.

| Property | Value | Conditions | Reference |

| pKa (Acid Dissociation Constant) | 9.83 (Predicted) | - | [8] |

| Molar Mass | 240.26 g/mol | - | [4] |

| Melting Point | 119-123 °C | - | [8] |

| Metal Ion | Log K1 | Log K2 | Stoichiometry (Metal:Ligand) | Wavelength of Max. Absorbance (λmax) | Reference |

| Cu(II) | - | - | - | - | [4] |

| Zn(II) | - | - | - | - | [4] |

| Ni(II) | - | - | - | - | [4] |

| Mg(II) | - | - | - | - | [4] |

| Hg(II) | - | - | 1:2 | ~540 nm | [5][9] |

Note: Stability constants (Log K) for Cu(II), Zn(II), Ni(II), and Mg(II) complexes were determined in a 50% (v/v) aqueous dioxane medium. Specific values were not provided in the search results but the study was cited.[4]

Signaling Pathway and Logical Relationships

The function of this compound as a metallochromic indicator involves a series of chemical equilibria. The following diagram illustrates the key steps in its mechanism of action during a mercurimetric titration of chloride.

Caption: Signaling pathway of this compound in mercurimetric titration.

The keto-enol tautomerism of this compound is fundamental to its ability to act as a ligand. The enol form is the active species that complexes with metal ions.

Caption: Keto-enol tautomerism of this compound.

Note: Placeholder images for chemical structures are used in the DOT script as direct rendering of chemical structures is not supported.

Experimental Protocols

Preparation of this compound Indicator Solution

Materials:

-

This compound (crystalline)

-

95% Ethanol or Isopropanol

-

Bromophenol blue (optional, for mixed indicator)

-

100 mL volumetric flask

-

Brown bottle for storage

Procedure:

-

Weigh 0.5 g of crystalline this compound.[6]

-

(Optional for mixed indicator) Weigh 0.05 g of bromophenol blue powder.[6]

-

Transfer the weighed solid(s) to a 100 mL volumetric flask.

-

Add approximately 75 mL of 95% ethanol (or isopropanol) to the flask.[6]

-

Swirl the flask to dissolve the solid completely.

-

Once dissolved, dilute the solution to the 100 mL mark with 95% ethanol.

-

Transfer the solution to a brown bottle for storage to protect it from light. The solution should be discarded after six months.[6]

Protocol for Mercurimetric Titration of Chloride

This protocol is adapted from standard methods for water and wastewater analysis.[6][10]

Apparatus:

-

Burette (10 mL or 25 mL)

-

250 mL Erlenmeyer flask

-

Pipettes

-

Graduated cylinders

-

Magnetic stirrer and stir bar (optional)

Reagents:

-

Standard Mercuric Nitrate (Hg(NO₃)₂) solution (0.0141 N or 0.025 N)

-

This compound indicator solution (prepared as above)

-

Nitric acid (HNO₃), dilute solution (e.g., 0.05 N)

-

Sodium hydroxide (B78521) (NaOH), dilute solution (e.g., 0.05 N)

-

Chloride-free deionized water

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the chloride-containing sample into a 250 mL Erlenmeyer flask. If the sample volume is less than 100 mL, dilute it to approximately 100 mL with deionized water.[10]

-

-

Indicator Addition:

-

pH Adjustment:

-

If a blue, blue-violet, or red color develops, add dilute nitric acid dropwise until the color changes to yellow. Then add approximately 1 mL of excess acid.[6]

-

If a yellow or orange color forms upon indicator addition, add dilute sodium hydroxide solution dropwise until the color changes to blue-violet, then add dilute nitric acid dropwise until the color changes back to yellow. Finally, add approximately 1 mL of excess acid. The optimal pH is between 3.0 and 3.6.[4]

-

-

Titration:

-

Fill the burette with the standard mercuric nitrate solution.

-

Titrate the prepared sample with the mercuric nitrate solution while continuously swirling the flask (or using a magnetic stirrer).

-

The endpoint is reached when the color of the solution changes from yellow to a persistent light pink or blue-violet.[10][11]

-

-

Calculation:

-

Record the volume of mercuric nitrate solution used.

-

Calculate the chloride concentration using the following formula: mg Cl⁻/L = (A × N × 35450) / mL sample where:

-

A = mL of Hg(NO₃)₂ titrant used

-

N = Normality of Hg(NO₃)₂ titrant

-

35450 = milliequivalent weight of Cl⁻

-

-

The following diagram outlines the general workflow for this experimental protocol.

Caption: General workflow for mercurimetric chloride titration.

References

- 1. CAS 538-62-5: Diphenylcarbazone | CymitQuimica [cymitquimica.com]

- 2. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 3. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 4. zenodo.org [zenodo.org]

- 5. sibran.ru [sibran.ru]

- 6. monitoringprotocols.pbworks.com [monitoringprotocols.pbworks.com]

- 7. NEMI Method Summary - 325.3 [nemi.gov]

- 8. DIPHENYLCARBAZONE | 538-62-5 [chemicalbook.com]

- 9. "Ligands for Complexation, Extraction, and Sensing of Mercury(II) for A" by Adenike O. Fasiku [digitalcommons.fiu.edu]

- 10. cdn.hach.com [cdn.hach.com]

- 11. youtube.com [youtube.com]

s-Diphenylcarbazone: A Comprehensive Technical Guide to its History, Discovery, and Application in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

s-Diphenylcarbazone, a derivative of diphenylcarbazide, has established itself as a cornerstone reagent in analytical chemistry, particularly for the sensitive and selective determination of mercury and chromium. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and multifaceted analytical applications of this compound. It details the underlying chemical principles of its reactions with metal ions, offers comprehensive experimental protocols for their quantification, and presents a consolidated summary of its performance characteristics. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or intend to utilize this versatile chromogenic agent.

Introduction

This compound (C₁₃H₁₂N₄O), systematically named 1,5-Diphenylcarbazone, is an organic compound that forms intensely colored complexes with various metal ions. This property has rendered it an invaluable tool in analytical chemistry for over a century. Its primary applications lie in the colorimetric and titrimetric analysis of heavy metals, most notably mercury(II) and hexavalent chromium. The high sensitivity and selectivity of its reactions, coupled with the relative simplicity of the associated analytical procedures, have cemented its place in standard analytical methods worldwide. This guide will delve into the historical milestones of its discovery and application, its chemical synthesis, and provide detailed methodologies for its use in the laboratory.

History and Discovery

The journey of this compound in analytical chemistry is intrinsically linked to its precursor, diphenylcarbazide. The synthesis of diphenylcarbazide was first reported by P. Cazeneuve in 1900 .[1] Shortly thereafter, its utility as a sensitive reagent for the detection of metals began to be explored.

The use of diphenylcarbazide for the detection of mercury dates back to the early 20th century, with its application in qualitative analysis schemes being adapted for acidic media by Scott in 1929 .[2] The pivotal moment for this compound came with the work of Dubsky and Trtilek in 1933 and 1934 , who first described the mercurimetric titration of chloride ions using this compound as an indicator.[3] This method was further refined and popularized by Clarke in 1950 , establishing it as a standard procedure for chloride determination.[3]

In the realm of chromium analysis, the reaction between hexavalent chromium and diphenylcarbazide has been a long-standing method for its colorimetric determination. It was later understood that this reaction proceeds through the oxidation of diphenylcarbazide to this compound by Cr(VI), followed by the formation of a colored complex between the newly formed this compound and the resulting Cr(III) ion.[1][4] This two-step mechanism is crucial for the high sensitivity and specificity of the method.

Synthesis and Chemical Properties

This compound is typically synthesized by the controlled oxidation of s-Diphenylcarbazide.[5] s-Diphenylcarbazide itself is prepared by reacting phenylhydrazine (B124118) with urea.[6]

Synthesis of s-Diphenylcarbazide: A common laboratory-scale synthesis involves the reaction of two equivalents of phenylhydrazine with one equivalent of urea, often by heating the reactants in a suitable solvent like xylene.

Oxidation to this compound: s-Diphenylcarbazide can be oxidized to this compound using various oxidizing agents, such as hydrogen peroxide in an alkaline medium or exposure to air and light over time. Commercial preparations of this compound are often a mixture of this compound and s-Diphenylcarbazide, which is suitable for many analytical applications.[5]

Chemical Properties: this compound is a crystalline solid, typically appearing as orange to reddish-orange crystals. It is sparingly soluble in water but dissolves in organic solvents such as ethanol, acetone, and chloroform.[5] The molecule exists in a keto-enol tautomeric equilibrium, with the enol form being crucial for its complexation with metal ions. The formation of intensely colored chelate complexes with metal ions is the cornerstone of its analytical utility.

Analytical Applications

The primary analytical applications of this compound are centered around the determination of mercury and chromium. It is also used as an indicator in the mercurimetric titration of chloride and other halides.

Determination of Mercury

This compound forms a stable, intensely colored violet complex with mercuric ions (Hg²⁺) in an acidic medium. This reaction can be exploited for both titrimetric and spectrophotometric analysis.

Quantitative Data for Mercury Determination:

| Parameter | Value | Reference |

| Method | Spectrophotometry | [7] |

| Wavelength (λmax) | ~540 nm | [7] |

| pH Range | 2.5 - 4.0 | [7] |

| Linear Range | 1 - 25 µg/dm³ | [7] |

| Molar Absorptivity | - | - |

| Detection Limit | - | - |

| Interferences | - | - |

| Parameter | Value | Reference |

| Method | Mercurimetric Titration of Chloride | [3] |

| Indicator | This compound | [3] |

| pH Range | 3.0 - 3.6 | [3] |

| Endpoint Color Change | Yellow to Blue-Violet | [3] |

| Interferences | Chromate, Ferric ions, Sulfite | [3] |

Experimental Protocol: Spectrophotometric Determination of Mercury(II)

1. Reagents:

-

Standard Mercury Solution (1000 mg/L): Dissolve 1.354 g of mercuric chloride (HgCl₂) in deionized water and dilute to 1 L.

-

Working Standard Mercury Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 95% ethanol. Store in a brown bottle and prepare fresh weekly.[8]

-

Nitric Acid (2 M): Carefully add 125 mL of concentrated nitric acid to 875 mL of deionized water.

2. Procedure:

-

Pipette a known volume (e.g., 25 mL) of the sample or standard solution into a 50 mL volumetric flask.

-

Adjust the pH of the solution to approximately 3 with 2 M nitric acid.

-

Add 1 mL of the 0.1% this compound solution and mix well.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for 10-15 minutes.

-

Measure the absorbance of the solution at 540 nm using a spectrophotometer, with a reagent blank as the reference.[7]

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of mercury in the sample from the calibration curve.

Experimental Protocol: Mercurimetric Titration of Chloride

1. Reagents:

-

Standard Mercuric Nitrate (B79036) Titrant (0.0141 N): Dissolve 2.42 g of mercuric nitrate monohydrate (Hg(NO₃)₂·H₂O) in 500 mL of deionized water containing 0.25 mL of concentrated nitric acid. Dilute to 1 L. Standardize against a primary standard sodium chloride solution.[3]

-

This compound-Bromophenol Blue Indicator Solution: Dissolve 0.5 g of this compound and 0.05 g of bromophenol blue in 100 mL of 95% ethanol. Store in a brown bottle.[3]

-

Nitric Acid (0.05 M): Dilute 3.2 mL of concentrated nitric acid to 1 L with deionized water.

2. Procedure:

-

Pipette 50.0 mL of the sample into a 250 mL Erlenmeyer flask.

-

Add 5-10 drops of the mixed indicator solution. The solution should turn yellow. If it is blue or purple, add 0.05 M nitric acid dropwise until the color changes to yellow.

-

Titrate the solution with the standard 0.0141 N mercuric nitrate solution to the first permanent faint purple endpoint.

-

Perform a blank titration using deionized water.

-

Calculate the chloride concentration using the following formula: mg/L Cl⁻ = [(V_sample - V_blank) * N * 35450] / V_sample_mL where V is the volume of titrant in mL and N is the normality of the mercuric nitrate solution.

Determination of Hexavalent Chromium

The reaction of hexavalent chromium with diphenylcarbazide in an acidic solution produces a characteristic red-violet color, which is the basis for its highly sensitive spectrophotometric determination.

Quantitative Data for Hexavalent Chromium Determination:

| Parameter | Value | Reference |

| Method | Spectrophotometry (EPA Method 7196A) | [5] |

| Wavelength (λmax) | 540 nm | [5] |

| pH Range | Acidic (pH ~1) | [9] |

| Linear Range | 0.5 - 50 mg/L (can be extended) | [5] |

| Molar Absorptivity | ~40,000 L mol⁻¹ cm⁻¹ | [5] |

| Detection Limit | Varies with instrumentation and path length | - |

| Interferences | Molybdenum, Mercury, Vanadium, Iron | [5] |

Experimental Protocol: Spectrophotometric Determination of Hexavalent Chromium (Adapted from EPA Method 7196A)

1. Reagents:

-

Standard Chromium Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 105°C for 1 hour, in deionized water and dilute to 1 L.

-

Working Standard Chromium Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 to 1.0 mg/L).

-

Diphenylcarbazide Solution (0.25% w/v in acetone): Dissolve 0.25 g of 1,5-diphenylcarbazide (B1670730) in 100 mL of acetone. This solution is stable for about a week if stored in a refrigerator.[10]

-

Sulfuric Acid (6 N): Slowly and carefully add 167 mL of concentrated sulfuric acid to about 800 mL of deionized water, cool, and dilute to 1 L.

-

Phosphoric Acid (85%)

2. Procedure:

-

Pipette a suitable volume of the sample or standard (e.g., 50 mL) into a 100 mL volumetric flask.

-

Add 2.0 mL of 6 N sulfuric acid and mix.

-

Add 0.5 mL of the diphenylcarbazide solution, mix, and allow to stand for 5-10 minutes for full color development.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Measure the absorbance at 540 nm against a reagent blank prepared in the same manner.[5]

-

Construct a calibration curve from the standard solutions and determine the concentration of hexavalent chromium in the sample.

Signaling Pathways and Experimental Workflows

The analytical utility of this compound is rooted in specific chemical reactions that lead to the formation of colored species. These can be visualized as logical workflows.

Reaction Pathway for Chromium(VI) Determination

The determination of hexavalent chromium involves a two-step redox and complexation reaction.

Caption: Reaction pathway for the determination of Hexavalent Chromium.

Experimental Workflow for Mercurimetric Titration

The titration of chloride ions with mercuric nitrate using this compound as an indicator follows a clear experimental sequence.

Caption: Experimental workflow for the mercurimetric titration of chloride.

Interferences

While the methods utilizing this compound are relatively selective, certain ions can interfere with the analysis.

-

For Mercury Determination: Chromate and ferric ions can interfere, but their interference can be minimized by the addition of a reducing agent like hydroquinone. Sulfite interference can be eliminated by oxidation with hydrogen peroxide.[3]

-

For Chromium Determination: Hexavalent molybdenum and mercury salts can form colored complexes, but their interference is less significant at the optimal pH for chromium determination. Vanadium can interfere more strongly. Iron(III) can impart a yellow color to the solution, which may interfere if present at high concentrations.[5]

Conclusion

This compound has a rich history in analytical chemistry, evolving from the early explorations of its precursor, diphenylcarbazide, to its establishment as a standard reagent for the determination of mercury and chromium. Its high sensitivity, selectivity, and the simplicity of the associated analytical methods ensure its continued relevance in modern analytical laboratories. This guide has provided a comprehensive overview of its historical development, chemical properties, and detailed experimental protocols for its key applications. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively leverage the capabilities of this versatile analytical reagent in their work.

References

- 1. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]

- 2. scispace.com [scispace.com]

- 3. nemi.gov [nemi.gov]

- 4. scribd.com [scribd.com]

- 5. epa.gov [epa.gov]

- 6. 1,5-Diphenylcarbazide synthesis - chemicalbook [chemicalbook.com]

- 7. sibran.ru [sibran.ru]

- 8. faculty.weber.edu [faculty.weber.edu]

- 9. jeest.ub.ac.id [jeest.ub.ac.id]

- 10. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]

An In-depth Technical Guide to s-Diphenylcarbazone: Chemical Structure, Functional Groups, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of s-Diphenylcarbazone, a versatile organic compound with significant applications in analytical chemistry. This document details its chemical structure, key functional groups, and physicochemical properties. Furthermore, it offers detailed experimental protocols for its synthesis, purification, and use as a sensitive indicator in complexometric titrations.

Chemical Structure and Functional Groups

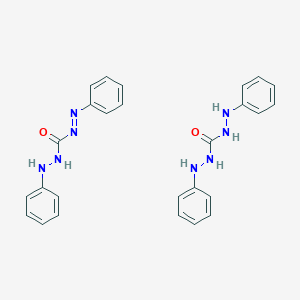

This compound, also known as 1,5-Diphenylcarbazone, is a chemical compound belonging to the carbazone group of nitrogen compounds.[1] Its chemical formula is C₁₃H₁₂N₄O.[1] The systematic IUPAC name for this compound is 1-anilino-3-phenyliminourea or (E)-N',2-diphenyldiazenecarbohydrazide.

The molecular structure of this compound is characterized by the presence of several key functional groups that dictate its chemical reactivity and utility. These include:

-

Two Phenyl Groups (-C₆H₅): These aromatic rings are fundamental to the molecule's overall structure and contribute to its solubility in organic solvents.

-

A Carbazone Moiety (-NH-NH-CO-N=N-): This is the core functional group that defines the compound as a carbazone. It is responsible for the compound's ability to form colored complexes with various metal ions.

-

A Hydrazone Group (-C=N-NH-): This functional group is integral to the carbazone structure and participates in the complexation reactions.

-

A Carbonyl Group (C=O): This group is part of the central urea-like structure.

-

An Azo Group (-N=N-): This group is also a key component of the carbazone backbone.

The presence of these functional groups allows this compound to exist in tautomeric forms, most notably a keto-enol tautomerism, which can influence its reactivity and the stability of its metal complexes.[2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is an orange, crystalline solid.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₄O | [1] |

| Molar Mass | 240.26 g·mol⁻¹ | [1] |

| Melting Point | 119-123 °C or 157 °C (decomposes) | |

| Solubility in Water | Poor | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform, benzene, and acetone. | [1] |

Note: Discrepancies in the melting point may be due to the presence of impurities, such as diphenylcarbazide, in commercial samples.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analytical application of this compound.

Synthesis of this compound from 1,5-Diphenylcarbazide (B1670730)

This compound can be synthesized by the oxidation of 1,5-diphenylcarbazide.[3] A common method involves the use of hydrogen peroxide in an alkaline medium.

Materials:

-

1,5-Diphenylcarbazide

-

Ethanol

-

Potassium hydroxide (B78521) (KOH)

-

3% Hydrogen peroxide (H₂O₂) solution

-

Dilute hydrochloric acid (HCl) or acetic acid

-

Distilled water

Procedure:

-

Dissolve a known quantity of crude 1,5-diphenylcarbazide in ethanol.

-

Prepare an alcoholic solution of potassium hydroxide and add it to the diphenylcarbazide solution.

-

Slowly add 3% hydrogen peroxide solution to the mixture while stirring. The solution will change color, indicating the oxidation to diphenylcarbazone (B146866).

-

After the reaction is complete, neutralize the solution by the dropwise addition of dilute hydrochloric acid or acetic acid until the diphenylcarbazone precipitates.

-

Filter the resulting red-orange precipitate.

-

Wash the precipitate with distilled water to remove any remaining salts.

-

Dry the purified this compound.

Purification by Recrystallization

Commercial this compound often contains its precursor, 1,5-diphenylcarbazide, as an impurity. Purification can be achieved by recrystallization from ethanol.[3]

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Distilled water

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 95% ethanol.

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of purified this compound will form.

-

For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Use as an Indicator in Mercurimetric Titration of Chloride

This compound is a widely used indicator for the determination of chloride ions by titration with a standard solution of mercuric nitrate (B79036).[1] The endpoint is marked by the formation of a purple complex between the indicator and excess mercuric ions.[1]

Preparation of the Indicator Solution:

-

Dissolve 0.25 g of this compound and 0.025 g of bromophenol blue in 100 mL of 95% ethanol. Store in a dark bottle.

Titration Procedure:

-

Take a known volume of the chloride-containing sample and dilute it with distilled water if necessary.

-

Add a few drops of the this compound indicator solution.

-

Adjust the pH of the solution to approximately 3.0-3.5 by adding dilute nitric acid. At this pH, the solution should be yellow.

-

Titrate the sample with a standard solution of mercuric nitrate (Hg(NO₃)₂).

-

The endpoint is reached when the color of the solution changes from yellow to a distinct violet-blue, which persists for at least 30 seconds. This color change indicates the formation of the mercury(II)-diphenylcarbazone complex after all the chloride ions have reacted.

Keto-Enol Tautomerism

This compound exhibits keto-enol tautomerism, a form of isomerism where the molecule exists in two interconvertible forms: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[2]

Caption: Keto-enol tautomerism of this compound.

The equilibrium between the keto and enol forms is influenced by factors such as the solvent, pH, and the presence of metal ions. The enol form is often stabilized by intramolecular hydrogen bonding. This tautomerism is crucial for its function as a metal ion indicator, as the enol form is typically the species that chelates with the metal ion to produce the characteristic color change. While the keto form is generally more stable for simple carbonyl compounds, studies on this compound suggest that the enol tautomer can be surprisingly stable, and in some solvents and in the solid state, it may even be the predominant form.[2] This stability is attributed to the interplay of aromaticity and anti-aromaticity within the ring structures of the different tautomers.[2]

Conclusion

This compound is a valuable reagent in analytical chemistry with a well-defined chemical structure and distinct functional groups that govern its utility. Its ability to form intensely colored complexes with metal ions makes it an excellent indicator for complexometric titrations. A thorough understanding of its properties and the experimental protocols for its synthesis, purification, and application is essential for researchers and scientists in various fields, including environmental analysis and drug development.

References

An In-Depth Technical Guide to the Reaction of s-Diphenylcarbazone with Mercury (II) Ions for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical application of s-diphenylcarbazone (DPC) for the quantitative determination of mercury (II) ions. The reaction between DPC and Hg(II) yields a vividly colored complex, forming the basis of a sensitive and widely utilized spectrophotometric method. This document details the underlying chemistry, experimental protocols, and critical parameters for the accurate quantification of mercury, tailored for professionals in research and development.

Core Principles of the Hg(II)-Diphenylcarbazone Reaction

This compound is a chemical indicator that exists in equilibrium between a keto and an enol tautomeric form. It is the enolic form that reacts with mercury (II) ions to produce a stable, intensely colored violet complex.[1] This reaction is the cornerstone of the spectrophotometric determination of mercury. The stoichiometry of the resulting keto complex is established to be a 1:2 ratio of mercury (II) to this compound.[1]

The intensity of the color produced is directly proportional to the concentration of mercury (II) ions in the sample, allowing for quantitative analysis via spectrophotometry. The formation and stability of the complex are pH-dependent, with optimal color development occurring in acidic conditions.

Quantitative Data Summary

The spectrophotometric method utilizing this compound for mercury (II) determination is characterized by several key quantitative parameters. These are summarized in the tables below to facilitate comparison and experimental design.

Table 1: Spectrophotometric Characteristics of the Hg(II)-s-Diphenylcarbazone Complex

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 530 - 540 nm | [2] |

| Optimal pH Range | 2.5 - 4.0 | [1] |

| Linearity Range | 1 - 25 µg/dm³ | [1] |

| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ (for the analogous dithizone (B143531) complex) | [3] |

| Stoichiometry (Hg²⁺:DPC) | 1:2 | [1] |

| Reaction Time | < 15 minutes | [1] |

Table 2: Tolerance Limits of Potentially Interfering Ions

The selectivity of the this compound method for mercury (II) is a critical consideration. The following table outlines the tolerance limits for various common ions. The tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than ±5% in the determination of mercury (II).

| Interfering Ion | Tolerance Ratio (Interferent:Hg²⁺) | Notes | Reference |

| Cd(II) | No interference | At unspecified concentrations | [2] |

| Fe(II) | No interference | At unspecified concentrations | [2] |

| Zn(II) | No interference | At unspecified concentrations | [2] |

| Pb(II) | No interference | At unspecified concentrations | [2] |

| Chromates | Potential Interference | Produce a similar color reaction | [4] |

| Molybdates | Potential Interference | Produce a similar color reaction | [4] |

It is crucial to note that the presence of strong complexing agents such as EDTA can interfere with the formation of the Hg(II)-DPC complex.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantitative determination of mercury (II) using this compound.

Preparation of Reagents

-

Synthesis of s-Diphenylcarbazide: this compound is typically prepared by the oxidation of s-diphenylcarbazide.[5] A common synthesis route for s-diphenylcarbazide involves the reaction of phenylhydrazine (B124118) with urea.[4]

-

Preparation of this compound Solution:

-

Dissolve a precisely weighed amount of this compound in a suitable organic solvent such as ethanol (B145695), acetone, or a mixture thereof.[4][6][7] For a 0.001 M solution, dissolve approximately 0.24 g of this compound (Molar Mass: 240.26 g/mol ) in 1 L of solvent.

-

A common preparation involves dissolving 1 g of crystalline diphenylcarbazone (B146866) in 75 mL of ethanol and then diluting to 100 mL with ethanol.[8]

-

Store the solution in a brown bottle to protect it from light, as it can be light-sensitive.[8] The solution should be freshly prepared for optimal results.[9]

-

-

Weigh out a precise mass of a soluble, high-purity mercury salt, such as mercury (II) chloride (HgCl₂) or mercury (II) nitrate (B79036) (Hg(NO₃)₂).

-

Dissolve the salt in a minimal amount of dilute acid (e.g., nitric acid) to prevent hydrolysis.

-

Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water.

Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water. The concentration range of these standards should encompass the expected concentration of mercury in the samples to be analyzed and fall within the linear range of the method.

Spectrophotometric Measurement Protocol

-

Sample Preparation:

-

For aqueous samples, ensure they are free of particulate matter by filtration.

-

If necessary, perform a digestion step to liberate mercury from complex matrices, particularly in environmental or biological samples.[3]

-

-

pH Adjustment:

-

Transfer a known volume of the sample or standard solution to a suitable reaction vessel.

-

Adjust the pH of the solution to the optimal range of 2.5 - 4.0 using a suitable acid, such as nitric acid (HNO₃).[1]

-

-

Color Development:

-

Add a specific volume of the this compound reagent solution to the pH-adjusted sample.

-

Allow the reaction to proceed for a set time (typically less than 15 minutes) to ensure complete color development.[1]

-

-

Spectrophotometric Analysis:

-

Measure the absorbance of the resulting violet-colored solution at the wavelength of maximum absorbance (λmax), which is typically between 530 nm and 540 nm.[2]

-

Use a reagent blank (containing all reagents except the mercury standard or sample) to zero the spectrophotometer.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance values of the working standards against their corresponding mercury concentrations.

-

Determine the concentration of mercury in the unknown sample by interpolating its absorbance value on the calibration curve.

-

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the reaction between the enol form of this compound and a mercury (II) ion, leading to the formation of the colored complex.

Experimental Workflow

The diagram below outlines the general workflow for the spectrophotometric determination of mercury (II) using this compound.

References

- 1. sibran.ru [sibran.ru]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Diphenylcarbazide - Wikipedia [en.wikipedia.org]

- 5. Diphenylcarbazone - Wikipedia [en.wikipedia.org]

- 6. calpaclab.com [calpaclab.com]

- 7. labproinc.com [labproinc.com]

- 8. faculty.weber.edu [faculty.weber.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Preliminary Studies on s-Diphenylcarbazone for Novel Metal Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

s-Diphenylcarbazone (DPC) has long been recognized as a versatile chromogenic reagent for the detection and quantification of a variety of metal ions. Its ability to form distinctly colored complexes with metals such as mercury, chromium, copper, lead, zinc, nickel, cobalt, and cadmium provides a basis for sensitive and selective spectrophotometric analysis. This technical guide delves into the core principles of this compound-based metal detection, providing a comprehensive overview of its synthesis, the stoichiometry and stability of its metal complexes, and detailed experimental protocols for the determination of key metal ions. Quantitative data is summarized for comparative analysis, and reaction mechanisms are visualized to provide a deeper understanding of the underlying chemical interactions.

Introduction

This compound, a derivative of diphenylcarbazide, is a valuable analytical reagent known for its application in the colorimetric determination of heavy metals.[1] The formation of stable, colored chelate complexes with various metal ions allows for their quantification using spectrophotometry.[2] The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling precise measurement. This guide outlines the fundamental aspects of using this compound for novel metal detection, with a focus on providing practical experimental details and comparative data for researchers in analytical chemistry, environmental science, and drug development.

Synthesis and Properties of this compound

This compound is typically synthesized by the oxidation of s-diphenylcarbazide.[1]

Synthesis of s-Diphenylcarbazide (Precursor)

s-Diphenylcarbazide can be prepared by reacting phenylhydrazine (B124118) with urea (B33335).[3]

-

Procedure: Phenylhydrazine and urea are refluxed in xylene for an extended period (e.g., 32 hours). After cooling, the mixture is left to stand overnight, allowing the product to crystallize. The resulting s-diphenylcarbazide is then purified.[3]

Oxidation of s-Diphenylcarbazide to this compound

-

Procedure: A common method for the oxidation of s-diphenylcarbazide to this compound involves the use of hydrogen peroxide in an alcoholic potassium hydroxide (B78521) solution.[2] The crude diphenylcarbazide is treated with 3% hydrogen peroxide in ethanolic potassium hydroxide. Subsequent neutralization and recrystallization yield the red-orange this compound.[2]

Physicochemical Properties